molecular formula C19H21N3O3S B2430898 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 894029-79-9

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No.: B2430898
CAS No.: 894029-79-9
M. Wt: 371.46
InChI Key: OHBSYMHULRAVGP-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a methylthiophenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)26-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBSYMHULRAVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl and methylthiophenyl groups are then introduced through substitution reactions, followed by the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological targets. Research indicates that it may have applications in treating various diseases, including cancer and neurological disorders.

Case Studies:

  • Antiproliferative Activity : Studies have shown that derivatives of similar compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with structural similarities have been tested against the National Cancer Institute's 60-cell line panel, revealing promising activity against melanoma and renal cancer cell lines .

Biological Research

The unique structure of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea allows for interactions with enzymes and receptors, making it a valuable tool in biological studies.

Mechanism of Action:

The compound may act as an enzyme inhibitor or receptor modulator, influencing various metabolic pathways and physiological responses. This can lead to a better understanding of disease mechanisms and the development of targeted therapies.

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups can participate in various chemical reactions, facilitating the development of new materials or reagents.

Mechanism of Action

The mechanism by which 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can be compared with other compounds that have similar structural features:

    1-(4-Methoxyphenyl)-2-(methylthio)ethanone: Shares the methoxyphenyl and methylthio groups but lacks the pyrrolidinone ring.

    1-(4-Methoxyphenyl)-3-(2-methylthio)propane: Similar functional groups but different overall structure.

    1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidinone ring, which may confer distinct chemical and biological properties.

Biological Activity

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in the fields of oncology and neurology.

Structural Characteristics

The compound consists of a pyrrolidinone moiety linked to a urea group, with additional aromatic substituents that enhance its lipophilicity and biological interactions. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, which contributes to its diverse biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of urea and pyrrolidinone have shown promising results in inhibiting cancer cell proliferation. A related study reported that certain thio-ureas demonstrated broad-spectrum antitumor activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM across various cancer cell lines, including breast and prostate cancers .

Compound Cell Line GI50 (μM)
Compound AEKVX1.7
Compound BRPMI-822621.5
Compound COVCAR-425.9
Compound DPC-328.7

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies suggest that similar compounds can induce mitochondrial dysfunction in cancer cells, leading to apoptosis .

Neuroprotective Effects

In addition to its antitumor potential, there is emerging evidence suggesting neuroprotective effects attributed to the methoxyphenyl and methylthio groups present in the compound. Research indicates that compounds containing these functional groups can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study investigated a series of urea derivatives, including those structurally related to our compound, which demonstrated selective toxicity towards various cancer cell lines while sparing normal cells. The most active derivative showed an IC50 value of 16.23 μM against U937 human monocytic cells, indicating promising anticancer activity .
  • Neuroprotection : Another case study focused on the neuroprotective properties of methoxy-substituted phenyl compounds, highlighting their ability to enhance neuronal survival under oxidative stress conditions. This suggests potential applications for treating conditions such as Alzheimer's disease .

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